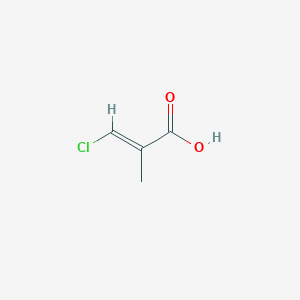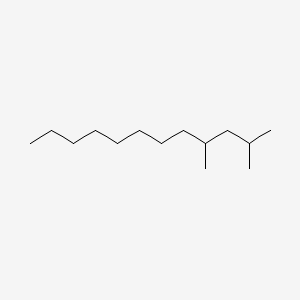
2,4-Dimethyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyldodecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . This compound is characterized by its branched structure, which includes two methyl groups attached to the fourth and second carbon atoms of a dodecane chain.
Preparation Methods
The synthesis of 2,4-Dimethyldodecane can be achieved through various organic synthesis routes. One common method involves the alkylation of dodecane with methylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are typically proprietary to the manufacturing entities .
Chemical Reactions Analysis
2,4-Dimethyldodecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For instance, chlorination can occur under UV light or in the presence of a catalyst.
Scientific Research Applications
2,4-Dimethyldodecane finds applications in various scientific research fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyldodecane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. Its branched structure influences its boiling and melting points, as well as its solubility in various solvents .
Comparison with Similar Compounds
2,4-Dimethyldodecane can be compared to other branched alkanes such as:
2,2-Dimethyldodecane: Similar in structure but with both methyl groups attached to the second carbon atom.
2,4-Dimethylhexane: A shorter chain alkane with similar branching.
Decane, 2,4-dimethyl-: Another branched alkane with a shorter carbon chain
These compounds share similar chemical properties but differ in their physical properties due to variations in chain length and branching.
Properties
CAS No. |
6117-99-3 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,4-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-14(4)12-13(2)3/h13-14H,5-12H2,1-4H3 |
InChI Key |
AFELDWXNIFIYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



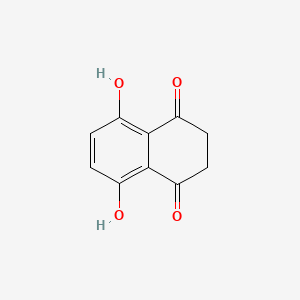
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
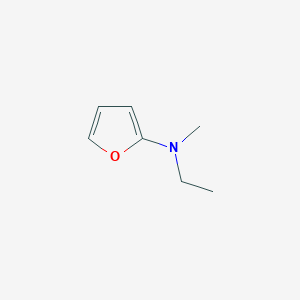
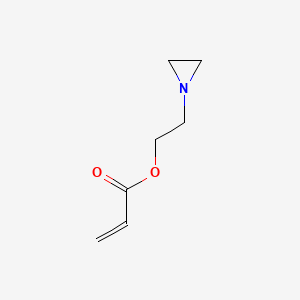
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
